molecular formula C11H14 B1396618 2-Cyclopropyl-1,3-dimethylbenzene CAS No. 36825-29-3

2-Cyclopropyl-1,3-dimethylbenzene

Cat. No. B1396618
CAS RN: 36825-29-3
M. Wt: 146.23 g/mol
InChI Key: YGASVBATYMYOFN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,3-dimethylbenzene (2-CPDMB) is a heterocyclic aromatic compound with a cyclopropyl group attached to the 1 and 3 positions of a dimethylbenzene ring. It is an important intermediate for the synthesis of several compounds, including pharmaceuticals, dyes, and agricultural chemicals. Furthermore, 2-CPDMB is a useful starting material for the synthesis of a variety of other aromatic compounds. 2-CPDMB is a highly reactive compound, and its synthesis and use in laboratory experiments require careful handling.

Scientific Research Applications

  • Chemical Reactivity and Bond Activation :

    • The reactivity of 2-cyclopropyl-1,3-dimethylbenzene in chemical processes, such as bond activation, is a significant area of interest. A study by Boulho et al. (2011) investigated the activation of CH bonds in alkylaromatics, including 1,3-dimethylbenzene, by a cyclopropene complex. This research contributes to understanding selective benzylic and arene CH bond activation, a crucial aspect in organic synthesis and catalysis (Boulho et al., 2011).
  • Conformational Studies :

    • The structural and conformational aspects of ortho-disubstituted cyclopropylbenzenes, including 2-cyclopropyl-1,3-dimethylbenzene, have been explored. Ernst et al. (1999) used Schaefer's "J method" to show the preferred conformation and barriers to internal rotation in these compounds, contributing to a better understanding of their molecular dynamics and stability (Ernst et al., 1999).
  • Oxidation and Ignition Kinetics :

    • Research on the oxidation and ignition kinetics of dimethylbenzenes, including 1,2-dimethylbenzene, provides insights into the reactivity and combustion properties of these compounds. Gaïl et al. (2008) conducted experimental and modeling studies on 1,2-dimethylbenzene, highlighting its higher reactivity compared to other dimethylbenzenes under specific conditions (Gaïl et al., 2008).
  • Synthesis and Catalysis :

    • The role of cyclopropyl groups in catalysis and organic synthesis is another area of focus. For instance, studies by Miura et al. (1988) and Murakami et al. (1979) describe transformations involving cyclopropylbenzenes in the presence of catalysts, contributing to synthetic methodologies for producing various organic compounds (Miura et al., 1988); (Murakami et al., 1979).
  • Drug Development :

    • The cyclopropyl fragment, including structures like 2-cyclopropyl-1,3-dimethylbenzene, is increasingly used in drug development. Talele (2016) highlights the versatility of the cyclopropyl ring in addressing challenges during drug discovery, such as enhancing potency and reducing off-target effects (Talele, 2016).

properties

IUPAC Name

2-cyclopropyl-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-8-4-3-5-9(2)11(8)10-6-7-10/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGASVBATYMYOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90708462
Record name 2-Cyclopropyl-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1,3-dimethylbenzene

CAS RN

36825-29-3
Record name 2-Cyclopropyl-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TVT Nguyen, J Waser - 2022 - chemrxiv.org
We report the direct light activation of ethynylbenziodoxolone (EBX) reagents for the oxyalkynylation of aryl-and amino-cyclopropanes as well as styrenes. Irradiation with visible light at …
Number of citations: 2 chemrxiv.org
L Ernst, T Rieck, M Soliven - Canadian journal of chemistry, 1999 - cdnsciencepub.com
On a utilisé la méthode J de Schaefer pour montrer que, en solution, le 2-cyclopropyl-1,3-diméthylbenzène (5) adopte préférentiellement la conformation perpendiculaire dans laquelle l'…
Number of citations: 3 cdnsciencepub.com

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